

Crystal Structure Analysis of 2,6-Dibromonaphthalene-1,5-diol: A Technical Overview

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Compound of Interest

Compound Name: **2,6-Dibromonaphthalene-1,5-diol**

Cat. No.: **B156557**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromonaphthalene-1,5-diol is a halogenated aromatic compound belonging to the family of naphthalenediols. Compounds in this class are of interest to researchers in materials science and medicinal chemistry due to their potential applications stemming from their rigid bicyclic aromatic core and the influence of substituent groups on their electronic and biological properties. This technical guide aims to provide an in-depth analysis of the crystal structure of **2,6-Dibromonaphthalene-1,5-diol**. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, detailed crystal structure data for this specific compound.

While general physicochemical properties are known, the precise three-dimensional arrangement of atoms in the crystalline state, including unit cell parameters, space group, and intramolecular geometry, has not been reported in retrievable scientific literature. The determination of a crystal structure is a critical step in understanding the structure-property relationships of a material. It provides invaluable insights into intermolecular interactions, packing efficiency, and potential polymorphism, all of which can influence physical characteristics such as melting point, solubility, and bioavailability.

This document, therefore, will outline the standard experimental protocols that would be employed for such a crystal structure analysis and will present the type of data that would be expected from such an investigation. Furthermore, in the absence of specific biological data for **2,6-Dibromonaphthalene-1,5-diol**, a generalized workflow for the evaluation of a novel chemical entity in a drug discovery context will be illustrated.

Physicochemical Properties

A summary of the available physicochemical data for **2,6-Dibromonaphthalene-1,5-diol** is presented below.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₀ H ₆ Br ₂ O ₂ |
| Molecular Weight | 317.96 g/mol |
| CAS Number | 84-59-3 |
| Appearance | Reported as a crystalline solid. |
| InChI Key | GHJUWGHWJYULLK-UHFFFAOYSA-N |

Hypothetical Experimental Protocols for Crystal Structure Analysis

The following section details the standard methodologies that would be applied to determine the crystal structure of **2,6-Dibromonaphthalene-1,5-diol**.

Synthesis and Crystallization

Synthesis: The synthesis of **2,6-Dibromonaphthalene-1,5-diol** would typically be achieved through the bromination of 1,5-dihydroxynaphthalene. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide or elemental bromine), solvent, and temperature, would be optimized to achieve the desired regioselectivity and yield.

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for single

crystal growth.

Crystallization: The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step. Various methods would be employed, including:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
- **Cooling Crystallization:** A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

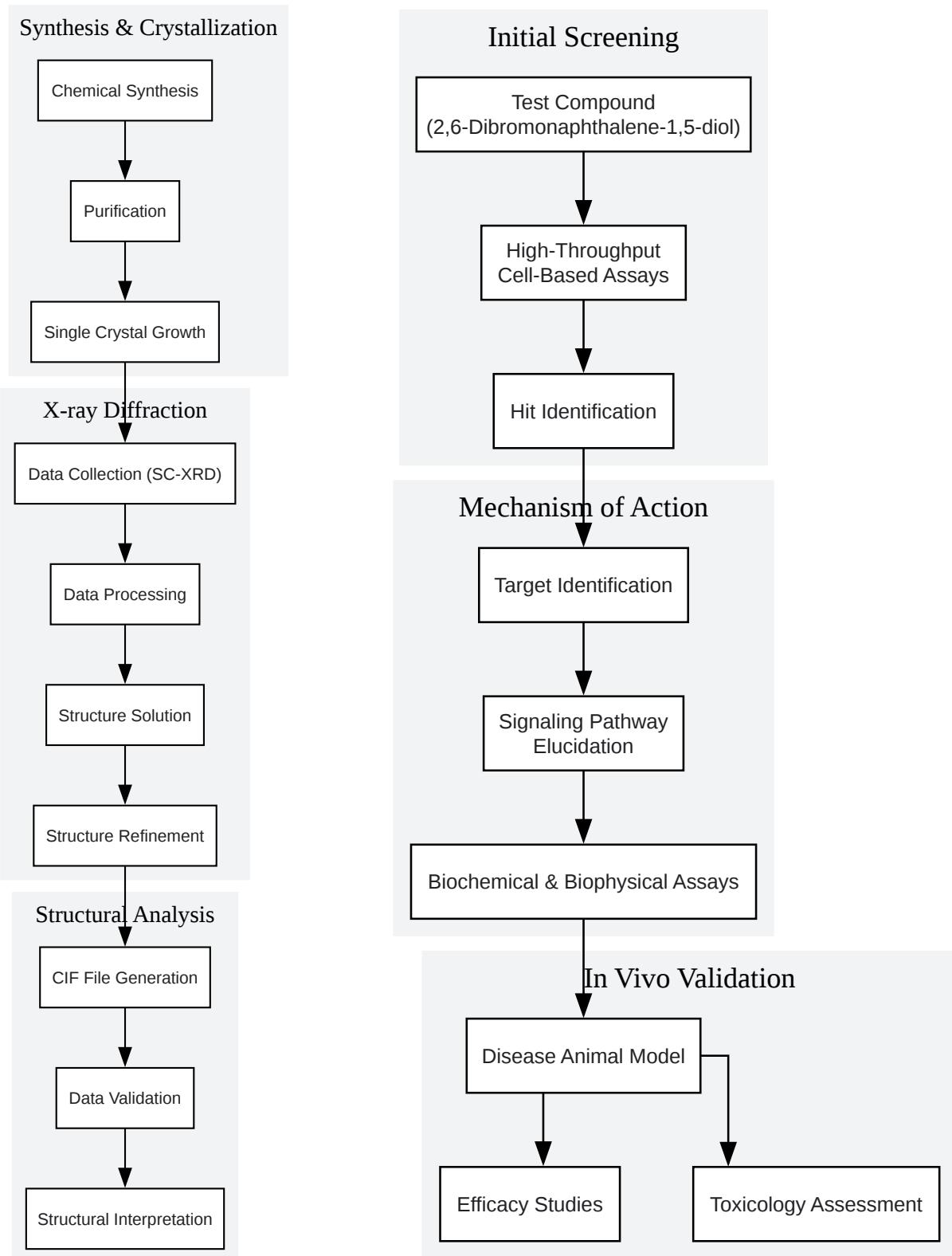
Data Collection: A suitable single crystal would be mounted on a goniometer and placed in the X-ray beam of a single-crystal diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a sensitive detector, would then rotate the crystal through a series of angles, and the diffraction pattern of X-rays scattered by the crystal would be recorded.

Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the diffracted beams would be integrated and corrected for various experimental factors.

Structure Solution and Refinement: The processed data would be used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model would then be refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow for the determination and analysis of a crystal structure.



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